molecular formula C28H29N3O5 B10774671 (2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide

(2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide

カタログ番号 B10774671
分子量: 487.5 g/mol
InChIキー: ZMZQYVMNDRBKLO-SDHOMARFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAA0225 is a chemical compound recognized for its potent inhibitory effects on cathepsin L, a lysosomal cysteine proteaseCAA0225 is particularly noted for its ability to inhibit cathepsin L with high specificity, making it a valuable tool for studying autophagic proteolysis and other cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

CAA0225 is synthesized through a series of chemical reactions involving epoxysuccinyl peptides. The most potent inhibitor among the compounds tested was (2S,3S)-oxirane-2,3-dicarboxylic acid 2-[((S)-1-benzylcarbamoyl-2-phenyl-ethyl)-amide] 3-{[2-(4-hydroxy-phenyl)-ethyl]-amide}. This compound is prepared by reacting the appropriate starting materials under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for CAA0225 are not extensively documented, the compound is typically prepared in research laboratories using standard organic synthesis techniques. The process involves the use of high-purity reagents and solvents to ensure the production of a compound with the desired chemical properties and biological activity .

化学反応の分析

Types of Reactions

CAA0225 primarily undergoes inhibition reactions, where it interacts with cathepsin L to inhibit its enzymatic activity. This inhibition is highly specific, with minimal effects on other proteases such as cathepsin B .

Common Reagents and Conditions

The synthesis of CAA0225 involves the use of epoxysuccinyl peptides and other organic reagents. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The primary product formed from the synthesis of CAA0225 is the compound itself, which is characterized by its potent inhibitory effects on cathepsin L. This compound is then used in various scientific studies to explore its biological and chemical properties .

科学的研究の応用

CAA0225 has a wide range of scientific research applications, particularly in the fields of biology and medicine. Some of the key applications include:

作用機序

CAA0225 exerts its effects by inhibiting cathepsin L, a lysosomal cysteine protease involved in the degradation of cellular components. The compound binds to the active site of cathepsin L, preventing it from cleaving its substrates. This inhibition disrupts various cellular processes, including autophagy and protein degradation . Additionally, CAA0225 has been shown to normalize abnormal calcium handling in cardiomyocytes, further highlighting its potential therapeutic applications .

特性

分子式

C28H29N3O5

分子量

487.5 g/mol

IUPAC名

(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide

InChI

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1

InChIキー

ZMZQYVMNDRBKLO-SDHOMARFSA-N

異性体SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O

正規SMILES

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。